molecular formula C20H13N3O5S B3918163 (4Z)-4-[hydroxy(phenyl)methylidene]-5-(2-nitrophenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione

(4Z)-4-[hydroxy(phenyl)methylidene]-5-(2-nitrophenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione

Cat. No.: B3918163
M. Wt: 407.4 g/mol
InChI Key: LCLMGSPUFVLJKI-ICFOKQHNSA-N
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Description

(4Z)-4-[hydroxy(phenyl)methylidene]-5-(2-nitrophenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione is a complex organic compound with a unique structure that includes a pyrrolidine ring, a thiazole ring, and various functional groups such as hydroxyl, nitro, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[hydroxy(phenyl)methylidene]-5-(2-nitrophenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate thiazole and pyrrolidine derivatives under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-[hydroxy(phenyl)methylidene]-5-(2-nitrophenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The phenyl and thiazole rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the nitro group may produce amines.

Scientific Research Applications

(4Z)-4-[hydroxy(phenyl)methylidene]-5-(2-nitrophenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and understanding biochemical pathways.

    Industry: Used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (4Z)-4-[hydroxy(phenyl)methylidene]-5-(2-nitrophenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4Z)-4-[hydroxy(phenyl)methylidene]-5-(2-nitrophenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione is unique due to its combination of functional groups and rings, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(4Z)-4-[hydroxy(phenyl)methylidene]-5-(2-nitrophenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O5S/c24-17(12-6-2-1-3-7-12)15-16(13-8-4-5-9-14(13)23(27)28)22(19(26)18(15)25)20-21-10-11-29-20/h1-11,16,24H/b17-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCLMGSPUFVLJKI-ICFOKQHNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC=CS3)C4=CC=CC=C4[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)C3=NC=CS3)C4=CC=CC=C4[N+](=O)[O-])/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4Z)-4-[hydroxy(phenyl)methylidene]-5-(2-nitrophenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione
Reactant of Route 2
Reactant of Route 2
(4Z)-4-[hydroxy(phenyl)methylidene]-5-(2-nitrophenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione
Reactant of Route 3
Reactant of Route 3
(4Z)-4-[hydroxy(phenyl)methylidene]-5-(2-nitrophenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione
Reactant of Route 4
(4Z)-4-[hydroxy(phenyl)methylidene]-5-(2-nitrophenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione
Reactant of Route 5
(4Z)-4-[hydroxy(phenyl)methylidene]-5-(2-nitrophenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione
Reactant of Route 6
(4Z)-4-[hydroxy(phenyl)methylidene]-5-(2-nitrophenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione

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